molecular formula C13H17ClO2 B7991516 1-(4-Butoxy-3-chlorophenyl)propan-1-one CAS No. 1443311-15-6

1-(4-Butoxy-3-chlorophenyl)propan-1-one

Cat. No.: B7991516
CAS No.: 1443311-15-6
M. Wt: 240.72 g/mol
InChI Key: JDMSKNIUSWKSGI-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-chlorophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 4-butoxy-3-chlorophenyl group. This compound belongs to a broader class of propiophenone derivatives, which are widely studied for their synthetic versatility and applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

1-(4-butoxy-3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-3-5-8-16-13-7-6-10(9-11(13)14)12(15)4-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSKNIUSWKSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269731
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-15-6
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Butoxy-3-chlorophenyl)propan-1-one typically involves the reaction of 4-butoxy-3-chlorobenzaldehyde with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Butoxy-3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butoxy-3-chlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and chlorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

Structural Analogues

Halogenated Propan-1-one Derivatives
  • 1-(3-Chlorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one: These compounds lack the butoxy substituent but share the chlorine atom on the phenyl ring.
  • 1-(4-Fluorophenyl)propan-1-one : Fluorine’s electronegativity increases the electron-withdrawing effect, which can reduce nucleophilic aromatic substitution yields compared to chlorine analogues .
Alkoxy-Substituted Propan-1-ones
  • 1-(4-Methoxyphenyl)propan-1-one : The methoxy group is smaller and less lipophilic than butoxy, leading to differences in solubility and biological membrane permeability .
  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (CAS 1835-14-9) : The hydroxyl group introduces hydrogen-bonding capacity, which is absent in the butoxy-chloro analogue, affecting intermolecular interactions in crystal structures .
Complex Derivatives
  • 4-Fluoromethcathinone (4-FMC): A cathinone derivative with a 4-fluorophenyl and methylamino group. Unlike 1-(4-butoxy-3-chlorophenyl)propan-1-one, 4-FMC interacts with central nervous system targets due to its amine functionality .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₃H₁₇ClO₂ 252.73 g/mol 4-butoxy, 3-chloro High lipophilicity; potential for slow hydrolysis due to bulky butoxy group
1-(4-Chlorophenyl)propan-1-one C₉H₉ClO 168.62 g/mol 4-chloro Higher symmetry, crystallinity; used in C–O coupling reactions (60–67% yields)
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 g/mol 4-fluoro, methylamino Water-soluble hydrochloride salt; CNS activity
1-(4-Methoxyphenyl)propan-1-one C₁₀H₁₂O₂ 164.20 g/mol 4-methoxy Lower lipophilicity; moderate yields in HOAT coupling (44–50%)

Biological Activity

1-(4-Butoxy-3-chlorophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butoxy group and a chlorophenyl moiety. This structural configuration suggests potential interactions with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chlorophenyl ketones have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties. In vitro studies are needed to quantify this activity against specific pathogens.

Anti-cancer Properties

Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the activation of caspases or modulation of signaling pathways such as the MAPK pathway.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cell survival and proliferation.
  • Receptor Modulation : It could also interact with cell surface receptors, altering downstream signaling cascades.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorophenyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value of approximately 10 µM. This suggests a promising avenue for further exploration in developing antimicrobial agents.

Case Study 2: Anti-cancer Activity

In a separate investigation, the compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent reduction in cell viability, with an EC50 value around 15 µM. The study proposed that the anti-cancer effect might be linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Data Summary

Biological ActivityAssay TypeTarget Organism/Cell LineIC50/EC50 (µM)References
AntimicrobialIn vitroGram-positive bacteria10
Anti-cancerCell viability assayMCF-7 (breast cancer)15

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